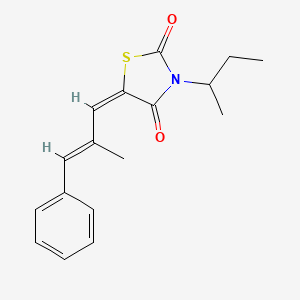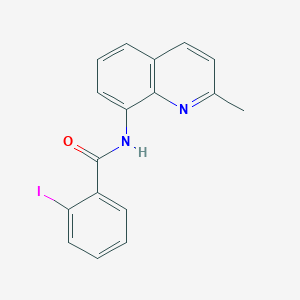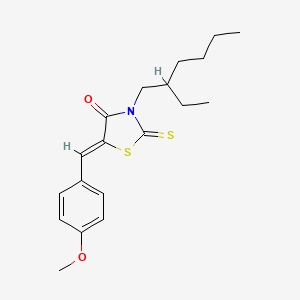![molecular formula C20H23N3O2 B5361934 3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide, also known as PBP10, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide has been studied for its potential applications in several scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been found to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cells and organisms. In addition to its anticancer and anti-Alzheimer's effects, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide. In medicinal chemistry, further research is needed to optimize the structure of this compound for specific disease targets and to develop more effective delivery methods. In materials science, this compound could be used as a building block for the synthesis of new functional materials with specific properties. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in several scientific fields. Its synthesis method has been optimized for high yield and purity, and it has been studied for its anticancer, anti-Alzheimer's, anti-inflammatory, and antioxidant effects. While there are some limitations to working with this compound in lab experiments, its potential for future research and development is significant.
Synthesemethoden
The synthesis of 3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide involves the reaction of 3-(pyridin-3-yl)propanoic acid with pyrrolidine and 4-bromobenzaldehyde in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
3-[[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-20(25)18-5-1-3-16(12-18)11-17-8-10-23(14-17)19(24)7-6-15-4-2-9-22-13-15/h1-5,9,12-13,17H,6-8,10-11,14H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSFSTHVQANQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)N)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)


![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)
![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)


![5-methyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-pyrazinecarboxamide](/img/structure/B5361950.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![9-[(1-anilinocyclopentyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5361969.png)